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Compound of Interest

Compound Name: N-Ethylacetamide-PEG1-Br

Cat. No.: B11936053 Get Quote

N-Ethylacetamide-PEG1-Br: A Technical Guide
for Researchers
For Researchers, Scientists, and Drug Development Professionals

N-Ethylacetamide-PEG1-Br is a functionalized polyethylene glycol (PEG) derivative that plays

a crucial role in modern drug discovery, particularly in the development of Proteolysis Targeting

Chimeras (PROTACs). Its unique bifunctional nature, combining a hydrophilic PEG spacer with

a reactive bromide group, makes it a valuable building block for conjugating different molecular

entities. This technical guide provides a comprehensive overview of its chemical properties, a

representative synthesis protocol, and its application in targeted protein degradation.

Core Chemical Properties
N-Ethylacetamide-PEG1-Br, systematically named 2-(2-bromoethoxy)-N-ethylacetamide, is a

key intermediate for synthesizing more complex molecules. While some of its physical

properties are not publicly documented, its fundamental chemical characteristics are well-

defined.
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Property Value

IUPAC Name 2-(2-bromoethoxy)-N-ethylacetamide

Synonyms N-Ethylacetamide-PEG1-Br

Molecular Formula C6H12BrNO2

Molecular Weight 210.07 g/mol

Exact Mass 209.0100

Elemental Analysis
C: 34.31%, H: 5.76%, Br: 38.04%, N: 6.67%, O:

15.23%

Purity Typically >95%

Appearance To be determined

Solubility To be determined

Storage Conditions
Short term (days to weeks): 0 - 4 °C, dry and

dark. Long term (months to years): -20 °C.[1]

For comparative context, the properties of the related parent compound, N-Ethylacetamide, are

provided below. Note: These properties are not those of N-Ethylacetamide-PEG1-Br.

Property Value

Molecular Formula C4H9NO

Molecular Weight 87.12 g/mol

Melting Point -32 °C

Boiling Point 90-92 °C at 8 mmHg

Density 0.924 g/mL at 25 °C

Refractive Index n20/D 1.433

Reactivity and Applications
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N-Ethylacetamide-PEG1-Br is primarily utilized as a PEG-based PROTAC linker.[1][2][3]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[2] The N-Ethylacetamide-PEG1-Br serves as a flexible and hydrophilic spacer

that connects the target-binding ligand to the E3 ligase-binding ligand. The terminal bromide

provides a reactive site for nucleophilic substitution, allowing for its conjugation to a

corresponding nucleophile (e.g., an amine or thiol) on one of the binding ligands.

The PEG component of the linker enhances the solubility and can improve the pharmacokinetic

properties of the resulting PROTAC molecule. The length and composition of the linker are

critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex

formed between the target protein, the PROTAC, and the E3 ligase.

Representative Experimental Protocol: Synthesis
A specific, detailed experimental protocol for the synthesis of N-Ethylacetamide-PEG1-Br is
not publicly available, as it is often offered as a custom synthesis product.[1] However, a

general representative synthesis can be proposed based on established chemical

transformations. The synthesis would likely involve the reaction of N-ethyl-2-hydroxyacetamide

with a brominating agent or the reaction of N-ethyl-2-chloroacetamide with 2-bromoethanol

under basic conditions.

Below is a representative protocol for a related transformation that illustrates the general

chemistry involved in Williamson ether synthesis, a plausible route to this type of compound.

Representative Synthesis of a Bromo-PEG-Ether Linker

Materials:

A suitable starting alcohol (e.g., a hydroxy-PEGylated precursor)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous dimethylformamide (DMF)

A dibromo-alkane (e.g., 1,2-dibromoethane)
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Anhydrous workup and purification solvents (e.g., ethyl acetate, toluene)

Procedure:

Under an inert atmosphere (e.g., argon), a solution of the starting PEG-alcohol in anhydrous

DMF is prepared.

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the solution at 0 °C. The

mixture is stirred at room temperature for 30 minutes to ensure complete formation of the

alkoxide.

A large excess of the dibromo-alkane (e.g., 5-10 equivalents) is added to the reaction

mixture.

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is carefully quenched with water or a saturated aqueous

solution of ammonium chloride.

The solvent is removed under reduced pressure.

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The

organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by column chromatography on silica gel to yield the desired

bromo-PEGylated product.

Disclaimer: This is a generalized protocol and has not been optimized for the specific synthesis

of N-Ethylacetamide-PEG1-Br. The actual synthesis may require different reagents,

conditions, and purification methods.

Logical Relationships in Application
As a PROTAC linker, N-Ethylacetamide-PEG1-Br is a central component in the mechanism of

targeted protein degradation. The following diagram illustrates the logical workflow of a

PROTAC molecule in which this linker would be utilized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11936053#what-are-the-chemical-properties-of-n-
ethylacetamide-peg1-br]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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